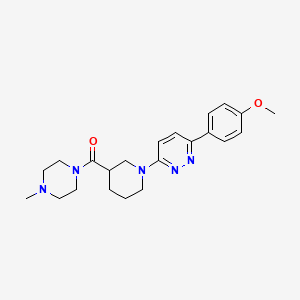
(1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone is a complex organic molecule that features a pyridazine ring, a piperidine ring, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Attachment of the Methoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the Piperidine and Piperazine Rings: These rings can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step would involve coupling the different ring systems together using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production of such a compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
The compound (1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of (1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-(6-Phenylpyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone
- (1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone
Uniqueness
The presence of the methoxy group in (1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone may confer unique electronic and steric properties, potentially leading to different biological activities compared to its analogs.
Propriétés
IUPAC Name |
[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-25-12-14-26(15-13-25)22(28)18-4-3-11-27(16-18)21-10-9-20(23-24-21)17-5-7-19(29-2)8-6-17/h5-10,18H,3-4,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYCXFIEOKNNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














